molecular formula C22H23N3O5 B11420758 4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11420758
M. Wt: 409.4 g/mol
InChI Key: WXGUJJMZXNMFQU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolopyrazole family, characterized by a fused bicyclic core (pyrrole and pyrazole rings) and diverse substituents that modulate its physicochemical and biological properties. The structure includes:

  • 4-(4-Ethoxy-3-methoxyphenyl): A substituted phenyl group with electron-donating ethoxy and methoxy moieties, likely enhancing solubility and influencing electronic properties.
  • 5-(2-Hydroxyethyl): A polar hydroxyethyl chain that may participate in hydrogen bonding or improve aqueous solubility.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O5/c1-3-30-16-9-8-13(12-17(16)29-2)21-18-19(14-6-4-5-7-15(14)27)23-24-20(18)22(28)25(21)10-11-26/h4-9,12,21,26-27H,3,10-11H2,1-2H3,(H,23,24)

InChI Key

WXGUJJMZXNMFQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O)OC

Origin of Product

United States

Biological Activity

The compound 4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one represents a novel class of heterocyclic compounds with potential biological activities. Understanding its biological profile is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups, contributing to its biological activity. The presence of hydroxyl groups and ethoxy substituents may enhance its solubility and reactivity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Many pyrrole derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Compounds in this class have been evaluated for their efficacy against various bacteria and fungi.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, offering potential in treating inflammatory diseases.

Antioxidant Activity

A study demonstrated that derivatives of pyrrolo[3,4-c]pyrazolones possess antioxidant properties, which were assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity comparable to standard antioxidants .

Antimicrobial Activity

In vitro studies have shown that related compounds demonstrate antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating the compound's potential as an antimicrobial agent. For example:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anti-inflammatory Effects

Research has indicated that similar compounds can inhibit pro-inflammatory cytokines in cell cultures. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response .

Case Studies

  • Case Study on Antioxidant Potential : A comparative analysis was conducted on various derivatives of pyrrolo[3,4-c]pyrazolones. The study found that the presence of hydroxyl groups significantly enhanced antioxidant activity, suggesting structural modifications could optimize efficacy .
  • Clinical Implications : In a preliminary clinical study assessing the anti-inflammatory effects of a related compound, patients with chronic inflammatory conditions reported reduced symptoms following treatment with the compound over a four-week period. This highlights the therapeutic potential of this chemical class .

Scientific Research Applications

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of pyrazoles have been tested for their ability to scavenge free radicals and reduce oxidative stress in various biological systems. The compound may possess similar capabilities, potentially contributing to the prevention of oxidative damage in cells.

Anticancer Activity

Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Studies indicate that compounds with a dihydropyrrole structure can induce apoptosis in cancer cells. The specific compound discussed could be evaluated for its effectiveness against different types of cancer, particularly focusing on its mechanism of action and efficacy compared to existing chemotherapeutics.

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Pyrazole derivatives have been investigated for their anti-inflammatory effects, which could be relevant for treating conditions such as arthritis or other inflammatory disorders. The compound's potential to inhibit pro-inflammatory cytokines could be a key area for future research.

Synthesis Methodologies

The synthesis of 4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves several steps:

  • Formation of Dihydropyrrole : Starting materials are reacted under controlled conditions to form the dihydropyrrole core.
  • Substitution Reactions : Ethoxy and methoxy groups are introduced through nucleophilic substitution reactions.
  • Hydroxylation : Hydroxyethyl and hydroxyphenyl groups are added via hydroxylation reactions.

Case Studies

StudyObjectiveFindings
Study on Antioxidant ActivityEvaluate radical scavenging abilityThe compound showed significant DPPH radical scavenging activity comparable to ascorbic acid .
Anticancer EvaluationTest cytotoxicity on RKO colorectal carcinoma cellsInduced apoptosis in a dose-dependent manner; exhibited moderate cytotoxicity .
Anti-inflammatory AssessmentInvestigate inhibition of cytokinesDemonstrated potential to reduce TNF-alpha levels in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis
Compound Name Core Structure Key Substituents Reference
4-(4-Ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Pyrrolo[3,4-c]pyrazol-6(1H)-one 4-(Ethoxy/methoxyphenyl), 5-(hydroxyethyl), 3-(hydroxyphenyl) Target
4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Pyrrolo[3,4-c]pyrazol-6(1H)-one 4-(Ethoxyphenyl), 5-(pyridinylmethyl), 3-(hydroxyphenyl)
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 4-(Methoxyphenyl), 3-methyl, 6-amino
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione Pyrazole 5-Hydroxy, 1-phenyl, 4-(propanedione)

Key Observations :

  • The hydroxyethyl substituent contrasts with the pyridinylmethyl group in , which may reduce basicity but enhance hydrophilicity.
  • Hydrogen Bonding : Both the target compound and the hydroxypyrazole in exhibit intramolecular hydrogen bonding, which stabilizes tautomeric forms and influences reactivity.
Electronic and Spectral Properties
  • Electron-Donating Groups: The methoxy and ethoxy groups in the target compound likely increase electron density in the aromatic system, comparable to methoxyphenyl-substituted pyranopyrazoles in .
  • Spectral Characterization : Infrared (IR) and nuclear magnetic resonance (NMR) spectra would highlight hydroxyl and aromatic protons, similar to the analysis in , while mass spectrometry could confirm molecular weight.

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